1-Benzyl-3,3-dimethylpiperazin-2-one
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Overview
Description
1-Benzyl-3,3-dimethylpiperazin-2-one is a chemical compound with the molecular formula C13H18N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-dimethylpiperazin-2-one can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with 3,3-dimethylpiperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Scientific Research Applications
1-Benzyl-3,3-dimethylpiperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
1-Benzylpiperazine: Similar in structure but lacks the dimethyl groups.
3,3-Dimethylpiperazine: Lacks the benzyl group.
1-Benzyl-4-methylpiperazine: Similar but with a methyl group at the 4-position instead of the 3,3-dimethyl substitution.
Uniqueness: 1-Benzyl-3,3-dimethylpiperazin-2-one is unique due to the presence of both the benzyl and 3,3-dimethyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications, distinguishing it from its analogs.
Properties
IUPAC Name |
1-benzyl-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2)12(16)15(9-8-14-13)10-11-6-4-3-5-7-11/h3-7,14H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENYRKBSPZZMIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(CCN1)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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